N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide
Description
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide is a complex organic compound that features a phthalimide moiety linked to a furan ring via a carboxamide bridge
Properties
Molecular Formula |
C20H14N2O4 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C20H14N2O4/c23-18-15-9-4-5-10-16(15)19(24)22(18)13-21(14-7-2-1-3-8-14)20(25)17-11-6-12-26-17/h1-12H,13H2 |
InChI Key |
AUZJESHQIHDFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a furan-2-carboxylic acid derivative under specific conditions to yield the target compound. Common reagents used in these reactions include organic solvents like methanol or ethanol, and catalysts such as sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings[][6].
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide is unique due to its specific combination of a phthalimide moiety and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
